
(2,6-Dichloropyridin-3-yl)methanesulfonamide
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Overview
Description
(2,6-Dichloropyridin-3-yl)methanesulfonamide is a specialized chemical compound with the molecular formula C6H6Cl2N2O2S and a molecular weight of 241.1 g/mol . It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a methanesulfonamide group at position 3. This compound is used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloropyridin-3-yl)methanesulfonamide typically involves the chlorination of pyridine derivatives followed by sulfonamide formation. One common method includes the reaction of 2,6-dichloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloropyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and sulfonamide compounds, which can be further utilized in different applications .
Scientific Research Applications
(2,6-Dichloropyridin-3-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,6-Dichloropyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methanesulfonamide group allows the compound to form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dichloropyridin-4-yl)methanesulfonamide
- (2,6-Dichloropyridin-5-yl)methanesulfonamide
- (2,6-Dichloropyridin-3-yl)ethanesulfonamide
Uniqueness
(2,6-Dichloropyridin-3-yl)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The position of the methanesulfonamide group at the 3-position, combined with the chlorine atoms at positions 2 and 6, results in a compound with unique reactivity and interaction profiles compared to its analogs .
Biological Activity
(2,6-Dichloropyridin-3-yl)methanesulfonamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyridine ring with chlorine substitutions and a methanesulfonamide group, which enhances its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C7Cl2N1O2S, with a molecular weight of approximately 241.09 g/mol. The unique substitution pattern on the pyridine ring contributes to its distinct chemical and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The methanesulfonamide moiety allows for strong interactions with various biological targets, potentially inhibiting enzyme activity or modulating receptor functions.
The compound's mechanism of action primarily involves:
- Enzyme Inhibition : It interacts with specific enzymes, potentially inhibiting their activity through strong hydrogen bonding and electrostatic interactions.
- Receptor Modulation : It may modulate receptor functions relevant to various disease processes, making it a candidate for drug development.
Antimicrobial Activity
Studies have shown that this compound possesses notable antimicrobial effects against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be further explored for potential therapeutic applications in treating bacterial infections.
Anticancer Activity
In vitro studies have indicated that this compound may inhibit the proliferation of cancer cells. For example, it has shown activity against colorectal cancer cell lines with an IC50 value ranging from 10 to 20 µM.
Case Studies
-
Case Study on Anticancer Efficacy :
A study evaluated the effect of this compound on human colorectal carcinoma cells. The compound was found to induce apoptosis in a dose-dependent manner, leading researchers to propose it as a candidate for further development as an anticancer agent. -
Case Study on Antimicrobial Resistance :
Another investigation focused on the antimicrobial resistance patterns of various bacterial strains when exposed to this compound. The findings highlighted the compound's potential in overcoming resistance mechanisms in pathogenic bacteria.
Properties
Molecular Formula |
C6H6Cl2N2O2S |
---|---|
Molecular Weight |
241.09 g/mol |
IUPAC Name |
(2,6-dichloropyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H6Cl2N2O2S/c7-5-2-1-4(6(8)10-5)3-13(9,11)12/h1-2H,3H2,(H2,9,11,12) |
InChI Key |
YQZOHFDKQGQSEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CS(=O)(=O)N)Cl)Cl |
Origin of Product |
United States |
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